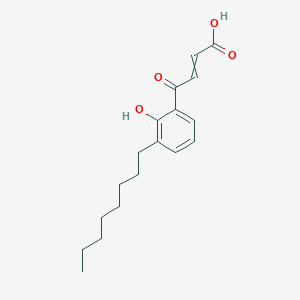
4-(2-Hydroxy-3-octylphenyl)-4-oxobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxy-3-octylphenyl)-4-oxobut-2-enoic acid is an organic compound with a complex structure that includes both phenolic and carboxylic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-3-octylphenyl)-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a phenol derivative followed by a series of oxidation and substitution reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Hydroxy-3-octylphenyl)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
4-(2-Hydroxy-3-octylphenyl)-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-Hydroxy-3-octylphenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, its phenolic group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, its carboxylic acid group can interact with enzymes and receptors, modulating biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Hydroxy-3-octylphenyl)-4-oxobut-2-enoic acid: shares similarities with other phenolic acids and their derivatives.
2-Hydroxy-4-methoxybenzophenone: Another compound with phenolic and carbonyl groups.
3-Octylphenol: A simpler phenolic compound with an octyl group.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
65398-00-7 |
|---|---|
Formule moléculaire |
C18H24O4 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
4-(2-hydroxy-3-octylphenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C18H24O4/c1-2-3-4-5-6-7-9-14-10-8-11-15(18(14)22)16(19)12-13-17(20)21/h8,10-13,22H,2-7,9H2,1H3,(H,20,21) |
Clé InChI |
WKIKNUVKGRYXCM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=C(C(=CC=C1)C(=O)C=CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



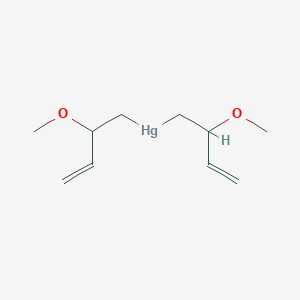
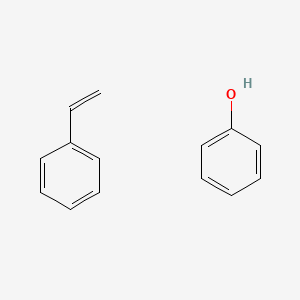
![1-[(2R,4S,5R)-4-hydroxy-5-methanimidoyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14478318.png)
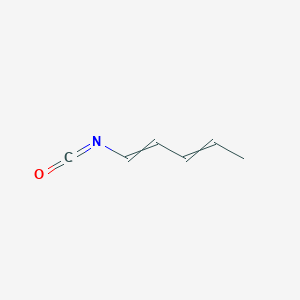
![Diethyl {1-[4-(3-methylbutyl)phenyl]ethyl}propanedioate](/img/structure/B14478325.png)

![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline](/img/structure/B14478336.png)
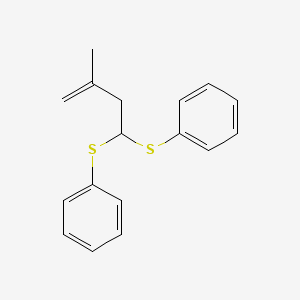
![4-[2-Chloroethyl(ethyl)amino]benzaldehyde;4-methylpyridine](/img/structure/B14478359.png)
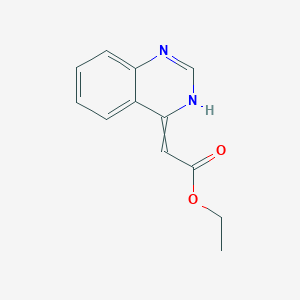
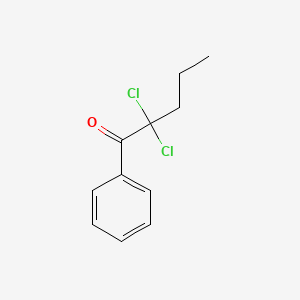
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478372.png)

